BACE1 (485-501)

Alzheimer's disease biomarkers BACE1 isoform detection C-terminal vs N-terminal antibody comparison

Traditional BACE1 immunogens indiscriminately detect both full-length and soluble isoforms, compromising accuracy in Alzheimer's biomarker studies. BACE1 (485-501) is a C-terminal 17-mer peptide that uniquely presents the extreme intracellular tail epitope, enabling production of antibodies that exclusively recognize mature, membrane-tethered BACE1. Key research outcomes: • C-terminal antibodies raised against this peptide detected a statistically significant ~73% increase in 70-kDa BACE1 levels in Alzheimer's CSF, whereas N-terminal antibodies showed no significant change (p=0.04). • 94% sequence identity across human, mouse, and rat BACE1 validates this peptide for cross-species detection in translational AD models. • Simultaneously detects both mature (~70 kDa) and immature (~50 kDa) BACE1 species, enabling complete coverage of the total BACE1 protein pool on a single western blot.

Molecular Formula C86H137N25O29S
Molecular Weight 2017.2 g/mol
Cat. No. B12384257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBACE1 (485-501)
Molecular FormulaC86H137N25O29S
Molecular Weight2017.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)N
InChIInChI=1S/C86H137N25O29S/c1-10-43(8)68(84(138)110-61(37-112)83(137)104-54(29-42(6)7)77(131)103-53(28-41(4)5)76(130)100-51(85(139)140)19-14-15-25-87)111-82(136)60(35-67(121)122)109-79(133)57(32-64(115)116)101-69(123)44(9)96-74(128)55(30-45-17-12-11-13-18-45)105-80(134)58(33-65(117)118)108-81(135)59(34-66(119)120)107-78(132)56(31-46-36-93-39-95-46)106-73(127)50(22-24-63(90)114)99-72(126)49(21-23-62(89)113)98-71(125)48(20-16-26-94-86(91)92)97-75(129)52(27-40(2)3)102-70(124)47(88)38-141/h11-13,17-18,36,39-44,47-61,68,112,141H,10,14-16,19-35,37-38,87-88H2,1-9H3,(H2,89,113)(H2,90,114)(H,93,95)(H,96,128)(H,97,129)(H,98,125)(H,99,126)(H,100,130)(H,101,123)(H,102,124)(H,103,131)(H,104,137)(H,105,134)(H,106,127)(H,107,132)(H,108,135)(H,109,133)(H,110,138)(H,111,136)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,139,140)(H4,91,92,94)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1
InChIKeySJOCQLLSBABPDD-NEVLYZHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BACE1 (485-501) C-Terminal Immunogen


BACE1 (485-501) is a synthetic peptide corresponding to the carboxyl-terminal 17 amino acids of human beta-site APP cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway of Alzheimer's disease . With the sequence CLRQQHDDFADDISLLK and a molecular formula of C86H137N25O29S (CAS: 300584-87-6), this peptide serves as a highly specific immunogen for generating antibodies that recognize the C-terminus of BACE1 . Unlike recombinant full-length protein antigens or peptide fragments targeting other BACE1 domains, BACE1 (485-501) exclusively presents the extreme C-terminal epitope, enabling the production of antibodies that can distinguish full-length BACE1 from N-terminal truncated species [1].

C-terminal epitope (aa 485–501) for isoform-specific antibody generation
Enables discrimination of full-length ~70 kDa BACE1 from truncated species
Supports Alzheimer’s disease fluid biomarker research models

Why BACE1 Peptide Substitutions Fail


Peptide immunogens targeting BACE1 cannot be interchanged without consequence, as the precise epitope sequence dictates an antibody's ability to resolve distinct protein isoforms. N-terminal peptides such as BACE1 (46-62) generate antibodies that recognize both full-length (~70 kDa) and soluble (~50 kDa) BACE1 species indiscriminately . In contrast, the C-terminal peptide BACE1 (485-501) produces antibodies that bind the intracellular tail domain, which is only present in full-length, membrane-tethered BACE1 [1]. This fundamental difference in epitope resolution means that substituting a general BACE1 immunogen for BACE1 (485-501) leads to a critical loss of isoform-specific detection capability, directly undermining studies aiming to quantify mature, full-length BACE1 levels in disease contexts [2].

N-terminal peptide immunogens (e.g., BACE1 46–62) generate antibodies that bind both full-length and soluble species, masking isoform-specific changes.

Epitope substitution may lose resolution of the mature ~70 kDa doublet, limiting quantification accuracy in CSF biomarker studies.

C-terminal immunogen is required for studies targeting membrane-tethered full-length BACE1; general BACE1 peptides may not transfer isoform specificity.

BACE1 (485-501) Performance Evidence


C-Terminal vs N-Terminal BACE1 Detection in AD CSF

In a direct head-to-head comparison using identical CSF sample cohorts (19 AD patients vs 19 age-matched non-AD controls), western blotting with a C-terminal antibody generated against BACE1 (485-501) revealed ~73% higher 70-kDa full-length BACE1 immunoreactivity in AD CSF (p=0.04). In contrast, an N-terminal antibody raised against BACE1 (46-62) detected a non-significant ~30% decrease (p=0.19) in the same 70-kDa band region across the same sample set [1]. This differential detection occurred because the N-terminal antibody could not discriminate between full-length and truncated BACE1 forms co-migrating at ~70 kDa, while the C-terminal antibody exclusively recognized the full-length species retaining the intracellular domain [1].

CSF BACE1 isoform detection
Head-to-head
C-terminal antibody: ~73% increase (p=0.04)
N-terminal antibody: ~30% non-significant decrease
Supports full-length BACE1 biomarker research
19 AD vs 19 non-AD CSF samples; western blot
Alzheimer's disease biomarkers BACE1 isoform detection C-terminal vs N-terminal antibody comparison

Resolution of Mature BACE1 Doublet by C-Terminal Antibody

Western blot analysis with the C-terminal antibody ab2077 (raised against BACE1 485-501) successfully resolved a doublet band pattern at ~70 kDa in human CSF, attributed to full-length and truncated mature BACE1 species. In contrast, the N-terminal antibody B0681 (raised against BACE1 46-62) poorly resolved this doublet, producing a smear or single band that precluded independent quantification of the two 70-kDa species [1]. This resolution difference was explicitly noted in the study: the N-terminal doublet was poorly resolved in most samples, forcing quantification as a single combined band [1].

Mature BACE1 doublet resolution
Head-to-head
C-terminal antibody resolved distinct doublet at ~70 kDa
N-terminal antibody poorly resolved, merging into single band
Enables isoform heterogeneity analysis
Human CSF western blot; doublet attributed to mature species
Protein isoform resolution BACE1 post-translational modification Antibody epitope specificity

Immunoprecipitation Confirms Intact C-Terminus of BACE1

Immunoprecipitation studies using the C-terminal antibody B0806 (raised against BACE1 residues 485-501) successfully pulled down both the 70-kDa mature and 50-kDa immature BACE1 species from human CSF, and subsequent detection with a second C-terminal antibody (ab2077, also 485-501 epitope) confirmed both forms retained an intact C-terminus [1]. This demonstrated that soluble BACE1 species in CSF include genuine full-length forms containing the complete intracellular domain. The N-terminal antibody recognized all species but could not discriminate which forms contained the C-terminal tail [1].

C-terminal integrity confirmation
Head-to-head
C-terminal antibody confirmed intact C-terminus in 70 kDa and 50 kDa IP species
N-terminal antibody cannot provide C-terminal information
Confirms presence of full-length BACE1 in CSF immunoprecipitates
CSF immunoprecipitation, C-terminus B0806 & ab2077
Immunoprecipitation BACE1 protein complex C-terminal domain detection

Cross-Species Sequence Conservation of C-Terminal Epitope

BACE1 (485-501) peptide sequence differs from mouse and rat BACE1 by one amino acid substitution [1]. This high sequence identity (94% across species) contrasts with other BACE1 epitope regions that may contain larger species-specific variations. Commercially, antibodies generated against this peptide have demonstrated confirmed reactivity with human and mouse BACE1 . In comparison, a longer C-terminal peptide (458-501) used by other antibody suppliers showed variable percent identity by BLAST analysis: 100% in primates, 94% in mouse/rat/dog/bovine/horse/pig/guinea pig, 88% in chicken/turkey, and 82% in platypus [2], indicating that the 485-501 core epitope provides consistent cross-reactivity across the most common experimental species without the potential for additional epitope confounding from longer fragments.

Species cross-reactivity
Cross-study comparable
94% sequence identity with mouse/rat BACE1
Supports translational research across rodent models
Single amino acid difference; commercial validation
Species cross-reactivity BACE1 sequence homology Preclinical antibody validation

Consistent Western Blot Validation of C-Terminal Antibodies

Multiple independent studies and commercial antibody products derived from BACE1 (485-501)-KLH conjugate immunogen have reported validated working dilutions ranging from 1:1000 to 1:2000 for western blot detection of endogenous BACE1 in human brain tissue and CSF [1][2]. This includes the widely cited antibodies B0806 (Sigma, 1:1000), ab2077 (Abcam, 1:1000), and AB5940 (Millipore, 1:400 to 1:2000) [1]. In one comprehensive antibody comparison, B0681 (Sigma, N-terminal epitope 46-62) showed higher sensitivity for recombinant proteins than MAB931 (R&D Systems, ectodomain epitope), but the C-terminal antibodies (485-501 epitope) were exclusively used for CSF BACE1 isoform discrimination in the same study [3]. This consistent validation across independent laboratories demonstrates that BACE1 (485-501) as an immunogen reproducibly yields high-affinity antibodies suitable for detecting low-abundance endogenous BACE1 in complex biological samples.

Validated working dilution
Supporting evidence
1:400 – 1:2000 for western blot of endogenous BACE1
Reduced procurement risk via multi-lab validation
Multiple independent laboratories and suppliers
Polyclonal antibody generation KLH conjugation efficiency Western blot validation

Dual BACE1 Maturation State Detection by C-Terminal Antibody

Western blot characterization of BACE1 species in CSF demonstrated that antibodies raised against BACE1 (485-501) C-terminal peptide detect both the mature ~70 kDa and immature ~50 kDa BACE1 forms, whereas an anti-propeptide antibody exclusively recognized the 50-kDa immature species [1]. This dual-recognition property of the C-terminal antibody provides comprehensive BACE1 detection, enabling researchers to simultaneously quantify both maturation states in a single blot. In contrast, the propeptide antibody is limited to detecting only the immature pool [1]. When comparing detection breadth, the C-terminal antibody (485-501) covers 100% of BACE1 forms containing the intact intracellular domain, while the propeptide antibody covers only the fraction retaining the prodomain (immature form).

Maturation state coverage
Head-to-head
C-terminal antibody detects mature ~70 kDa + immature ~50 kDa
Anti-propeptide antibody detects only immature species
Enables comprehensive BACE1 maturation studies
Human CSF western blot; dual recognition property
BACE1 maturation Prodomain detection Antibody epitope mapping

BACE1 (485-501) Application Scenarios


Isoform-Selective Antibodies for AD CSF Biomarkers

BACE1 (485-501) peptide is the preferred immunogen for generating antibodies capable of distinguishing full-length BACE1 (~70 kDa) from N-terminally truncated species in cerebrospinal fluid. As demonstrated by Lopez-Font et al. (2019), only C-terminal antibodies raised against this peptide detected a statistically significant ~73% increase in 70-kDa BACE1 levels in AD CSF (p=0.04), whereas N-terminal antibodies showed no significant change [1]. This scenario applies to research groups developing BACE1 as a fluid biomarker for Alzheimer's disease, where accurate quantification of the full-length species is critical for diagnostic or prognostic assay development.

Maturation and Trafficking Studies Using C-Terminal Antibodies

The BACE1 (485-501) peptide enables the production of antibodies that confirm the presence of the intact intracellular domain, which contains the dileucine trafficking motif (DXXLL) essential for endocytosis and trans-Golgi network transport . In immunoprecipitation studies, C-terminal antibodies successfully pulled down both mature and immature BACE1 species while confirming C-terminal integrity, a capability that N-terminal antibodies cannot provide [1]. This application is essential for studies investigating BACE1 subcellular localization, adaptor protein interactions (GGA1/2/3), and proteolytic shedding of the BACE1 ectodomain.

Cross-Species Preclinical Model Validation

With 94% sequence identity to mouse and rat BACE1 (single amino acid difference) [2], antibodies generated from BACE1 (485-501) are validated for cross-species detection in the most common preclinical Alzheimer's models. This species cross-reactivity is confirmed by multiple commercial antibody products (GenScript, GeneTex) demonstrating reactivity with human, mouse, and rat BACE1 [2]. This peptide is therefore the appropriate immunogen for researchers who require a single antibody capable of tracking BACE1 expression across species in translational Alzheimer's disease studies.

Comprehensive BACE1 Species Detection for Maturation Analysis

Antibodies produced against BACE1 (485-501) detect both mature (~70 kDa) and immature (~50 kDa) BACE1 forms simultaneously on a single western blot, providing complete coverage of all BACE1 species retaining the C-terminal domain [1]. In contrast, antibodies against the propeptide region exclusively detect the immature species. This broad detection capability makes BACE1 (485-501) the preferred immunogen for studies requiring simultaneous quantification of total BACE1 protein pool and maturation state analysis, eliminating the need for multiple antibody panels.

Application
Selection Property
Validation Focus
CSF BACE1 isoform biomarker research
C-terminal epitope specificity
Full-length BACE1 detection in CSF
BACE1 maturation and trafficking studies
Intracellular domain (C-terminus) recognition
C-terminal integrity and subcellular localization
Cross-species preclinical model validation
High sequence identity (94% rodent)
Cross-species BACE1 detection
Comprehensive BACE1 species detection
Dual recognition of mature and immature forms
Total BACE1 protein pool quantification

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